Jiaying Zhou,
Xiaodan Fan,
Jinjia Li,
Xueqi Wang,
Zhengtong Yuan
PMID: 33989122
DOI:
10.1080/10934529.2021.1885260
Abstract
This study is screened for naphthalene degrading strains from a heavily polluted area with high naphthalene concentration in the rainwater for the effective removal of naphthalene from rainwater. Recently, naphthalene biodegradation has been achieved in water. However, the influences of organics and inorganics in the rainwater on the biodegradation of naphthalene remains unclear. The naphthalene degrading strain
sp. (WJ-1) was identified from sewage sludge. The effects of temperature, pH, inoculum size, and rotation speed on the degradation ability of WJ-1 were studied. The results showed that the naphthalene degradation rates of WJ-1 in rainwater were higher than those in aqueous solution at different experimental conditions. The optimal conditions were 30 °C, 10% inoculum size, pH 7.0, and a rotation speed of 150 rpm. The substances in rainwater might be important co-metabolites of naphthalene degradation. Based on intermediate metabolites detected by gas chromatography-mass spectrometer (GC-MS), the naphthalene biodegradation pathway was identified, as being similar to the phthalic acid pathway. These results suggest WJ-1 as a good candidate for the efficient bioremediation of naphthalene from rainwater in heavily polluted areas.
Tobias Werres,
Torsten C Schmidt,
Thorsten Teutenberg
PMID: 33611125
DOI:
10.1016/j.chroma.2021.461965
Abstract
The injection volume and the associated column volume overload is one of the most common issues in miniaturized chromatography. The injection volume should not exceed 10% of the effective column volume. A further reduction of the injection volume leads to an increase in chromatographic efficiency. However, the signal intensity must be above a certain threshold to generate a chromatographic peak that can be detected. Therefore, the injection volume has to be optimized to reach the ideal balance between chromatographic efficiency and sensitivity. This study examined the general influence of the injection volume for both isocratic and gradient elution, depending on the retention factor and peak standard deviation. For this purpose, substances of different polarity were selected to represent a broad elution spectrum. Besides the model analyte naphthalene, these were mainly pharmaceuticals. For all measurements a microbore column with an ID of 300 µm and packed with 1.9 μm fully porous particles was used. For isocratic elution, the injection volume was varied between 4 and 16% of the effective column volume. The retention factors were adjusted between 2 and 10. For gradient elution, the injection volume was varied between 4 and 160% of the effective column volume. The observed effects were further investigated using the gradient kinetic plot theory. In isocratic elution, a loss in plate height up to 50% was observed for components that elute near the void time. A significant reduction of the chromatographic efficiency was noticed up to a retention factor of 4. In gradient elution, a reduction in peak capacity could only be observed if the injection volume exceeded 40% of the effective column volume. For some substances, only a slight loss in peak capacity was noticed even with a volume overload of 160%.
Goutam Ghosh,
Kalathil K Kartha,
Gustavo Fernández
PMID: 33463645
DOI:
10.1039/d0cc07199d
Abstract
Herein, we have unravelled the key influence of aromatic interactions on the mechanistic pathways of peptide self-assembly by introducing suitable chromophores (pyrene vs. naphthalene). Although both self-assembled peptides are indistinguishable in their morphologies, this minor structural difference strongly affects the packing modes (parallel vs. antiparallel) and the corresponding self-assembly mechanism (cooperative vs. isodemsic).
Guangcheng Wang,
Wenjing Liu,
Meiyan Fan,
Min He,
Yongjun Li,
Zhiyun Peng
PMID: 34309466
DOI:
10.1080/14756366.2021.1958213
Abstract
A novel series of thiazole-naphthalene derivatives as tubulin polymerisation inhibitors were designed, synthesised, and evaluated for the anti-proliferative activities. The majority of the tested compounds exhibited moderate to potent antiproliferative activity on the MCF-7 and A549 cancer cell lines. Among them, compound
was found to be the most active compound with IC
values of 0.48 ± 0.03 and 0.97 ± 0.13 μM. Moreover, mechanistic studies revealed that
significantly inhibited tubulin polymerisation with an IC
value of 3.3 µM, as compared to the standard drug colchicine (IC
= 9.1 μM). Further cellular mechanism studies elucidated that
arrested the cell cycle at G2/M phase and induced apoptosis in MCF-7 cancer cells. Molecular modelling study indicated that
binds well to the colchicine binding site of tubulin. In summary, these results suggest that
represents a promising tubulin polymerisation inhibitor worthy of further investigation as potential anticancer agents.
Ki Yoon Nam,
Kongara Damodar,
Yeontaek Lee,
Lee Seul Park,
Ji Geun Gim,
Jae Phil Park,
Seong Ho Jeon,
Jeong Tae Lee
PMID: 33530645
DOI:
10.3390/molecules26030646
Abstract
The research on resveratrol (
) has been conducted intensively over a long time due to its proven antioxidant activity and disease-fighting capabilities. Many efforts have also been made to increase these biological effects. In the present study, six new extended aromatic resveratrol analogues containing naphthalene (
) and its bioisosteres quinoline (
and
), isoquinoline (
) quinoxaline (
) and quinazoline (
) scaffolds were designed and synthesized using an annulation strategy. The antioxidant and anti-inflammatory activities of these compounds were investigated. All compounds showed better antioxidant activity than resveratrol in ABTS assay. As for the anti-inflammatory test,
and
exhibited better activity than resveratrol. It is worth noting that nitrogen substitution on the extended aromatic resveratrol analogues has a significant impact on cell viability. Taking the antioxidant activities and NO inhibition activities into consideration, we conclude that isoquinoline analogue
may qualify for the further investigation of antioxidant and anti-inflammatory therapy. Furthermore, our study results suggest that in order to improve the biological activity of polyphenolic compounds, extended aromaticity and nitrogen substitution strategy could be a viable method for the design of future drug candidates.
M Susana Gutiérrez,
Alberto J León,
Paulino Duel,
Rafael Bosch,
M Nieves Piña,
Jeroni Morey
PMID: 33375008
DOI:
10.3390/ijms22010017
Abstract
Supramolecular aggregates formed between polycyclic aromatic hydrocarbons and either naphthalene or perylene-derived diimides have been anchored in magnetite magnetic nanoparticles. The high affinity and stability of these aggregates allow them to capture and confine these extremely carcinogenic contaminants in a reduced space. In some cases, the high cohesion of these aggregates leads to the formation of magnetic microfibres of several microns in length, which can be isolated from the solution by the direct action of a magnet. Here we show a practical application of bioremediation aimed at the environmental decontamination of naphthalene, a very profuse contaminant, based on the uptake, sequestration, and acceleration of the biodegradation of the formed supramolecular aggregate, by the direct action of a bacterium of the lineage Roseobacter (biocompatible with nanostructured receptors and very widespread in marine environments) without providing more toxicity to the environment.
Astrid Tannert,
Javier Garcia Lopez,
Nikolay Petkov,
Anela Ivanova,
Kalina Peneva,
Ute Neugebauer
PMID: 33215623
DOI:
10.1039/d0tb02208j
Abstract
Lysosomes, the acidic degradation compartments of eukaryotic cells, play an essential role in many physiological processes. Their dysfunction is associated with a number of diseases, which are often related to an altered localization or luminal pH. Thus, the in-depth characterization of lysosomes within the intact eukaryotic cell is of utmost interest. For microscopic evaluation of lysosomal distribution and acidity, a number of labels have been developed, but many showed poor organelle specificity or rapid clearing from lysosomes, rendering them unsuitable for long-term observations. Here, we describe the synthesis and spectroscopic properties of a novel small molecule marker for lysosomes based on naphthalene monoimide with reversible, pH-dependent spectral shifts in both the absorption and the emission spectrum and acidity-associated changes in fluorescence lifetime. The dye can be excited either with single- or two-photon excitation and appears to be very stably associated with lysosomes for several days. We used this chromophore to detect chemically-induced changes of lysosomal pH in HeLa cells by ratiometric and FLIM imaging.
Nesreen S Ahmed,
Alaadin E Sarhan,
Aisha A K Al-Ashmawy,
Abd El-Galil E Amr,
Mogedda E Haiba,
Elsayed A Elsayed
PMID: 33457417
DOI:
10.1155/2020/8649745
Abstract
In the present work, a new series of dihydronaphthalene derivatives were synthesized starting with 6-methoxy-1-tetralone
, and the corresponding hydrazine derivative
. Reaction of compound
with aryl isothiocyanates produced thiosemicarbazides
, which were reacted with ethyl chloroacetate to give thiazolidinone derivatives
. Pyrano thiazolecarbonitrile derivatives
-
were prepared by heating a mixture of compounds
or
, aryl aldehydes, and malononitrile utilizing distilled water in the presence of catalytic amount of potassium hydrogen phthalate. Also, treatment of
with DMF-DMA under solvent-free conditions gave enaminone derivative
, which condensed with ethyl acetoacetate or acetylacetone or malononitrile or cyanothioacetamide to give compounds
-
, respectively. Finally, reaction of the enaminone
with 2-aminoimidazol or 2-aminothiazol in the presence of glacial acetic acid produced derivatives
and
, respectively. Cytotoxic evaluation of eleven compounds, against MCF-7 (human breast adenocarcinoma) cell lines, was estimated. Results revealed that five of the examined compounds
,
,
,
, and
showed potent cytotoxic activities recording, IC
values; 0.93 ± 0.02, 1.76 ± 0.04, 2.36 ± 0.06, 2.83 ± 0.07, and 3.73 ± 0.09
M, respectively, which were more potent than the reference used (Saturosporin, IC
6.08 ± 0.15
M). The new products were also examined towards normal epithelial breast cells (MCF10A). All of them showed very good safety profile with different degrees and were safer than the reference drug used. Compound
was the most effective against MCF-7 cells and was less toxic than Saturosporin by about 18.45-folds towards MCF01A normal cells. All the new compounds were fully characterized by the different spectral and analytical tools. Herein, detailed syntheses, spectroscopic, and biological data are reported.
Assad Ahmed Al-Thukair,
Karim Malik,
Alexis Nzila
PMID: 33318512
DOI:
10.1038/s41598-020-78733-0
Abstract
Three strains of novel bacteria were isolated from oil-contaminated sediment from the Arabian Gulf (Brevibacillus brevis T2C2008, Proteus mirabilis T2A12001, and Rhodococcus quinshengi TA13008). The isolated strains were tested for their degrading efficacy of low and high molecular hydrocarbon (naphthalene and pyrene). The efficacy of the two-hydrocarbon degradation by the isolates bacterial was determined at a temperature of 25 °C and 37 °C and pH of 5.0 and 9.0. In inoculated media at 37 °C, Rhodococcus qinshengi fully metabolized naphthalene and degrade 56% of pyrene. Brevibacillus brevis break down over 80% of naphthalene at room temperatures (25 °C). However, it was found that P. mirabilis and R. qinshengi biodegraded nearly 94% of naphthalene in the incubated media. The capacity for pyrene and naphthalene degradation in varying pH and temperature conditions was shown to be significant in Rhodococcus qinshengi because of its mineralization exceeding 50% across the tested pH and temperature. This implies that the isolated strains are ideal for biodegradation of contaminated sediment with naphthalene and pyrene.